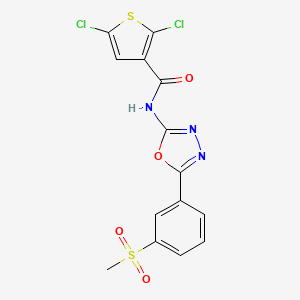

2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Description

The compound 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a heterocyclic small molecule characterized by:

- A thiophene core substituted with two chlorine atoms at positions 2 and 3.

- A carboxamide group at position 3 of the thiophene ring, linked to a 1,3,4-oxadiazole moiety.

- The oxadiazole ring is further substituted with a 3-(methylsulfonyl)phenyl group at position 4.

Properties

IUPAC Name |

2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O4S2/c1-25(21,22)8-4-2-3-7(5-8)13-18-19-14(23-13)17-12(20)9-6-10(15)24-11(9)16/h2-6H,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDVNWWSHZTIIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (CAS#: 886930-21-8) is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H9Cl2N3O4S2 |

| Molecular Weight | 418.3 g/mol |

| IUPAC Name | 2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |

The biological activity of 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- DNA Interaction : The compound might intercalate into DNA, affecting gene expression and cellular functions.

Anticancer Activity

Research has shown that compounds similar to 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide exhibit significant anticancer properties. A study reported that derivatives of oxadiazole rings demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies indicated that it exhibits activity against a range of bacterial strains. For instance, compounds with similar structures were tested against Candida albicans and Candida parapsilosis, showing promising results .

Study 1: Anticancer Efficacy

A study conducted on thiazole-bearing compounds revealed that modifications in the oxadiazole moiety significantly enhance anticancer activity. The synthesized compounds were tested against human glioblastoma and melanoma cell lines. Results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics .

Study 2: Antimicrobial Potential

Another study focused on the antimicrobial potential of compounds related to the target compound. The modified oxadiazole derivatives showed effective inhibition against Candida species with MIC values comparable to ketoconazole .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of specific functional groups is crucial for enhancing biological activity:

- Oxadiazole Ring : Essential for anticancer activity.

- Methylsulfonyl Group : Enhances solubility and bioavailability.

- Chlorine Substituents : Influence the interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antimicrobial properties. The oxadiazole ring enhances lipophilicity, which facilitates the compound's ability to penetrate cell membranes and exert its effects on target organisms. Studies have shown that derivatives of oxadiazole can effectively inhibit bacterial growth and have been evaluated against various pathogens in vitro .

Anticancer Properties

The compound's structure suggests potential anticancer activity. In particular, 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide have shown IC50 values indicating potent anticancer activity against various cancer cell lines .

Organic Electronics

The compound's thiophene core is advantageous for applications in organic electronics due to its electron-rich nature. Thiophenes are known for their conductive properties and are often used in organic semiconductors. The incorporation of the oxadiazole ring can enhance the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensors

The unique chemical structure of this compound allows it to be utilized in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensors that detect environmental pollutants or biological markers .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thiophene Derivatives

- 2,5-Dichlorothiophene-3-carboxamide analogues : Compounds like 2,5-dichloro-N-(pyridin-3-yl)thiophene-3-carboxamide exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), attributed to the electron-withdrawing chloro groups enhancing membrane penetration . The target compound’s dichlorothiophene core may share this mechanism, though its oxadiazole-linked substituent could alter solubility and target specificity.

- Methylsulfonylphenyl-substituted analogues: The 3-(methylsulfonyl)phenyl group is a common pharmacophore in COX-2 inhibitors (e.g., celecoxib).

1,3,4-Oxadiazole Derivatives

- 5-Aryl-1,3,4-oxadiazoles : Compounds such as 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol demonstrate IC₅₀ values of 12–18 µM against EGFR kinase . The target compound’s oxadiazole group, coupled with a methylsulfonylphenyl substituent, may enhance kinase binding affinity due to increased polarity and hydrogen-bonding capacity.

Functional Group Analysis

Chlorine Substitution

- 2,5-Dichloro vs. Monochloro Thiophenes: Studies on 2-chloro-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide show that dichloro substitution improves metabolic stability (t₁/₂: 6.2 hours vs. 3.8 hours for monochloro analogues) but reduces aqueous solubility (LogP: 3.1 vs. 2.5) .

Methylsulfonyl Group

Pharmacokinetic and Physicochemical Properties

Bioactivity Comparison

- Antimicrobial Activity : Analogues like N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide show moderate activity against E. coli (MIC: 32 µg/mL). The target compound’s dichloro and methylsulfonyl groups may enhance potency but require testing .

- Kinase Inhibition : Oxadiazole-containing compounds often inhibit kinases (e.g., VEGFR-2 IC₅₀: ~10 µM). The methylsulfonyl group in the target compound could mimic ATP-binding motifs, though this remains speculative without experimental data .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives in polar aprotic solvents (e.g., DMF, acetonitrile) with reagents like iodine and triethylamine (TEA) to promote cyclodehydration .

- Functionalization : Introduction of the methylsulfonyl group on the phenyl ring via sulfonation or nucleophilic substitution under controlled pH and temperature .

- Coupling reactions : Amide bond formation between the thiophene-carboxylic acid and oxadiazole-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions .

Critical Note : Monitor reaction progress using TLC or HPLC, and purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- 1H/13C NMR : Identify protons and carbons in the thiophene, oxadiazole, and methylsulfonyl groups. For example, the methylsulfonyl group exhibits a singlet near δ 3.3 ppm (1H NMR) and ~40 ppm (13C NMR) .

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) functionalities .

- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and isotopic patterns consistent with Cl and S atoms .

- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in in vitro models?

Methodological Answer:

- Target Selection : Prioritize kinases or enzymes (e.g., COX-2, EGFR) due to the oxadiazole and sulfonyl motifs’ known inhibitory roles .

- Assay Design :

- Controls : Include solvent-only (DMSO) and structurally analogous compounds (e.g., oxadiazole derivatives without methylsulfonyl groups) to isolate structure-activity effects .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Source Analysis : Verify compound purity (HPLC) and storage conditions (e.g., desiccation to prevent hydrolysis of the amide bond) .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or batch effects .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding and confirm if off-target interactions explain discrepancies .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Q. How should researchers assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

- Degradation Studies :

- Ecotoxicology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.